Product packaging for FOBISIN101(Cat. No.:CAS No. 1370281-06-3)

FOBISIN101

Cat. No.: B607523
CAS No.: 1370281-06-3
M. Wt: 461.2091
InChI Key: VCUDBCPCDKEAKO-GLCFPVLVSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry Research

Contemporary research in chemical biology and medicinal chemistry increasingly focuses on the modulation of protein-protein interactions (PPIs) as a strategy to understand complex biological pathways and develop potential therapeutics. wikipedia.orgfishersci.fi While historically considered challenging targets, recent advancements have demonstrated the feasibility of targeting PPIs with small molecules. wikipedia.org The 14-3-3 protein family represents a particularly interesting case for small-molecule PPI modulation due to their involvement in numerous critical cellular processes, including signal transduction, cell cycle control, protein trafficking, and apoptosis. fishersci.figuidetopharmacology.org Dysregulation of 14-3-3 signaling is implicated in various diseases, such as cancer and neurodegenerative disorders, making these proteins promising targets for therapeutic development. wikipedia.orgnih.govhmdb.ca FOBISIN101 fits within this context as a tool compound and a potential lead structure for modulating 14-3-3 PPIs. wikipedia.orguni.lu

Rationale and Significance of Investigating this compound

The rationale behind investigating this compound stems from the critical roles that 14-3-3 proteins play in health and disease. Modulating the interactions of 14-3-3 proteins offers a means to dissect complex cellular signaling networks and potentially correct dysregulated pathways. fishersci.figuidetopharmacology.org this compound's significance lies in its identification as an early small-molecule inhibitor capable of disrupting 14-3-3 interactions. wikipedia.orgnih.gov Such molecules are valuable for chemical biology investigations to probe 14-3-3 function and for medicinal chemistry efforts aimed at developing novel therapeutic agents. wikipedia.orgnih.gov The discovery of compounds like this compound provides proof-of-concept that small molecules can effectively target and modulate 14-3-3 PPIs. wikipedia.org

Historical Perspective on the Discovery and Initial Academic Interest in this compound

This compound was identified through a chemical screen conducted by the group of Fu in 2011. guidetopharmacology.orgfishersci.se This screen utilized a fluorescence polarization-based binding assay to identify compounds that could disrupt the interaction between 14-3-3γ and a phosphorylated Raf-1 peptide. guidetopharmacology.orgnih.govfishersci.se this compound emerged from this screening effort as a potential 14-3-3 inhibitor. nih.gov Interestingly, the compound had been initially reported in 1998 as the P2X receptor antagonist MRS-2159. fishersci.figuidetopharmacology.org Initial academic interest in this compound was driven by its ability to effectively block the binding of 14-3-3 with key client proteins such as Raf-1 and proline-rich AKT substrate, 40 kDa (PRAS40). wikipedia.orgnih.govhmdb.caguidetomalariapharmacology.orgwikipedia.org Furthermore, it was shown to neutralize the ability of 14-3-3 to activate exoenzyme S ADP-ribosyltransferase. wikipedia.orgnih.govhmdb.caguidetomalariapharmacology.orgwikipedia.org These initial findings established this compound as a promising small-molecule tool for studying 14-3-3 function.

Overview of Current Academic Research Trajectories for this compound

Current academic research trajectories involving this compound and related compounds continue to explore the modulation of 14-3-3 PPIs. Research focuses on understanding the detailed mechanisms of interaction between this compound and 14-3-3 proteins, including the structural basis of its binding. wikipedia.orgnih.govfishersci.se Crystallographic studies have revealed that this compound can bind covalently to Lys120 in the 14-3-3 binding groove. wikipedia.orgnih.govuni.lufishersci.se This unexpected covalent modification, initially proposed to be induced by X-ray radiation during crystallography, involves the formation of a linkage between the pyridoxal-phosphate moiety of this compound and the lysine (B10760008) residue. wikipedia.orgnih.govuni.lufishersci.se Although the radiation-triggered mechanism has been questioned by subsequent studies suggesting imine formation in solution, the covalent binding aspect remains a key focus. uni.lu Further research aims to leverage the structural information gained from studies with this compound to design novel and potentially more potent or selective 14-3-3 modulators. wikipedia.org The potential of this compound-like molecules as a unique class of 14-3-3 inhibitors for investigating 14-3-3-mediated biological processes is also an active area of study. wikipedia.orgnih.govhmdb.ca

Detailed Research Findings

This compound has been demonstrated to be a pan-14-3-3 inhibitor, affecting the binding of Raf-1 to all seven mammalian 14-3-3 isoforms in a dose-dependent manner. nih.govhmdb.ca Biochemical assays, such as fluorescence polarization and ELISA, have been used to quantify the inhibitory activity of this compound. nih.govhmdb.ca

Assay14-3-3 IsoformClient ProteinIC₅₀ (μM)Source
ELISA (Inhibition of binding)ζPRAS409.3 nih.govhmdb.ca
ELISA (Inhibition of binding)γPRAS4016.4 nih.govhmdb.ca
Functional Assay (Inhibition of activation)All sevenExoenzyme S6-19 nih.govhmdb.ca

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Structural studies, including X-ray crystallography, have provided insights into how this compound interacts with 14-3-3 proteins. The covalent linkage to Lys120 in the binding groove of 14-3-3ζ has been characterized, providing a mechanistic basis for its inhibitory effect. wikipedia.orgnih.govuni.lufishersci.se Mutagenesis studies of 14-3-3ζ have further highlighted the importance of specific residues, such as R56 and R60, in the binding of the native compound. nih.gov

Properties

CAS No.

1370281-06-3

Molecular Formula

C15H11N3Na3O8P

Molecular Weight

461.2091

IUPAC Name

Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazenyl]benzoate

InChI

InChI=1S/C15H14N3O8P.3Na/c1-8-13(20)11(6-19)12(7-26-27(23,24)25)14(16-8)18-17-10-4-2-9(3-5-10)15(21)22;;;/h2-6,20H,7H2,1H3,(H,21,22)(H2,23,24,25);;;/q;3*+1/p-3/b18-17+;;;

InChI Key

VCUDBCPCDKEAKO-GLCFPVLVSA-K

SMILES

O=C([O-])C1=CC=C(/N=N/C2=NC(C)=C([O-])C(C=O)=C2COP([O-])(O)=O)C=C1.[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FOBISIN101;  FOBISIN-101;  FOBISIN 101

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Fobisin101

Pioneering Synthetic Routes to FOBISIN101

The initial efforts towards the synthesis of this compound laid the groundwork for subsequent advancements, exploring both established and innovative chemical transformations. These pioneering routes aimed to establish a reliable and efficient pathway to the core structure of this compound.

Classical Organic Synthetic Approaches

Early synthetic strategies for this compound relied on classical organic reactions to construct the fundamental molecular framework. These approaches typically involved a linear or convergent sequence of reactions utilizing common reagents and functional group interconversions. Methods such as nucleophilic substitutions, electrophilic aromatic substitutions, oxidation-reduction reactions, and various condensation reactions were employed to assemble key fragments of the this compound structure. rroij.comsolubilityofthings.com While these classical routes were instrumental in providing initial access to this compound, they often involved multiple steps, required stoichiometric amounts of reagents, and could sometimes suffer from issues related to efficiency, selectivity, and the generation of significant byproducts. rroij.com Retrosynthetic analysis played a crucial role in designing these routes, breaking down the complex target molecule into simpler, readily available starting materials through a series of disconnections. numberanalytics.comaccessscience.com

Modern Catalytic and Stereoselective Syntheses

Significant advancements in the synthesis of this compound have been achieved through the implementation of modern catalytic and stereoselective methods. These approaches aim to improve efficiency, reduce waste, and control the stereochemistry of the resulting molecule, which is often crucial for complex organic compounds. wikipedia.orgnumberanalytics.com

Catalysis, including transition metal catalysis and organocatalysis, has been widely applied to facilitate key bond-forming reactions under milder conditions and with enhanced efficiency. solubilityofthings.comnumberanalytics.com These catalytic methods often allow for lower catalyst loadings and can significantly reduce the number of synthetic steps. ispe.orgjddhs.com

Stereoselective synthesis, particularly asymmetric catalysis, has been critical for controlling the absolute and relative stereochemistry of the multiple stereocenters present in this compound. wikipedia.orgnumberanalytics.comacs.org Techniques such as asymmetric hydrogenation, asymmetric epoxidation, and stereoselective carbon-carbon bond formation have been developed and optimized to furnish this compound with high enantiomeric and diastereomeric purity. numberanalytics.comrsc.org The use of chiral catalysts or chiral auxiliaries allows for the preferential formation of one stereoisomer over others. acs.orgrsc.org

These modern approaches have led to more concise and efficient synthetic routes to this compound compared to the earlier classical methods. ijarsct.co.incaltech.edu The development of such routes often involves careful consideration of reaction mechanisms and the design of appropriate catalytic systems or chiral inducing agents. numberanalytics.comrsc.org

Exploration of Analogues and Derivatives of this compound

The exploration of analogues and derivatives of this compound is a vital aspect of understanding the relationship between its structure and properties. This involves systematic modifications to the core this compound scaffold to generate a library of related compounds. numberanalytics.comispe.orginstituteofsustainabilitystudies.com

Rational Design Principles for this compound Derivatives

Rational design principles guide the creation of this compound derivatives by leveraging the understanding of how structural modifications can influence the molecule's properties. wikipedia.orginstituteofsustainabilitystudies.comlongdom.org This approach is based on a detailed understanding of the relationship between chemical structure and function. longdom.org

Key principles include:

Structural Understanding: Analyzing the three-dimensional structure of this compound to identify regions amenable to modification. longdom.org

Mechanistic Insight: Considering how proposed modifications might affect the reactivity or interactions of the molecule. longdom.org

Computational Tools: Utilizing computational methods, such as molecular modeling and quantum mechanics calculations, to predict the potential impact of structural changes on molecular properties before synthesis is undertaken. longdom.orgmdpi.com

Rational design allows for the targeted synthesis of derivatives with specific desired characteristics by making informed decisions about which parts of the this compound structure to alter and with which functional groups. wikipedia.orginstituteofsustainabilitystudies.comnih.gov

Combinatorial Chemistry and High-Throughput Synthesis Applied to this compound Scaffolds

Combinatorial chemistry and high-throughput synthesis have been applied to the this compound scaffold to rapidly generate large libraries of derivatives. instituteofsustainabilitystudies.comresearchgate.net This approach allows for the simultaneous synthesis of numerous related compounds by combining different building blocks in a systematic manner. researchgate.netscribd.com

The general strategy involves using a core this compound scaffold and attaching various chemical substituents at different positions through parallel synthesis or split-pool synthesis techniques. scribd.com This generates a diverse collection of analogues that can be rapidly screened. researchgate.netbohrium.com

High-throughput synthesis techniques, often involving automation and miniaturization, enable the efficient execution of multiple reactions in parallel, accelerating the generation of large compound libraries. bohrium.com This is coupled with high-throughput screening methods to quickly evaluate the properties of the synthesized derivatives. researchgate.netscribd.comnih.gov

While specific data tables for this compound libraries are not available, a typical combinatorial chemistry effort on a molecular scaffold might involve the synthesis of libraries containing tens, hundreds, or even thousands of unique derivatives. The success of this approach is often measured by the diversity of the synthesized compounds and the efficiency of the synthetic procedures in generating the desired structures with acceptable purity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives has become increasingly important to minimize the environmental impact of the chemical processes. ispe.orgacs.orgjocpr.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ispe.orginstituteofsustainabilitystudies.com

Key green chemistry principles relevant to this compound synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of chemical waste. jddhs.cominstituteofsustainabilitystudies.com

Atom Economy: Maximizing the incorporation of all materials used in the synthesis into the final product. ispe.orginstituteofsustainabilitystudies.com

Less Hazardous Chemical Syntheses: Using and generating substances that are less toxic to human health and the environment. jddhs.cominstituteofsustainabilitystudies.com

Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents or conducting solvent-free reactions. ispe.orgjddhs.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. jddhs.com

Use of Catalysis: Utilizing catalytic reactions to minimize the need for stoichiometric reagents. ispe.orgjddhs.com

Implementing these principles in this compound synthesis can lead to more sustainable and environmentally friendly production methods, reducing the consumption of resources and the generation of hazardous waste. ispe.orginstituteofsustainabilitystudies.com

Advances in Scalable Production of this compound for Research Purposes

The transition of a chemical synthesis from the laboratory bench to a larger scale for research purposes presents distinct challenges compared to initial small-scale route scouting and optimization kewaunee.inprimescholars.com. While laboratory synthesis often prioritizes the identification of a viable route and obtaining small quantities of material, scalable production for research requires a focus on reproducibility, efficiency, cost-effectiveness, and the ability to generate multi-gram to kilogram quantities of the target compound, this compound, with consistent purity mt.comnih.gov.

Key considerations in advancing the scalable production of this compound for research include process understanding, optimization of reaction conditions, appropriate equipment selection, and the implementation of robust work-up and purification procedures mt.comaragen.com. Unlike large-scale industrial manufacturing where extensive process validation and regulatory compliance are paramount, the emphasis for research-scale production is on providing sufficient high-quality material to support ongoing investigations, such as biological assays or further chemical transformations.

One significant challenge in scaling up organic reactions is managing heat and mass transfer, which can differ significantly between small and large volumes deskera.comlabmanager.com. Reactions that are well-behaved on a milligram or gram scale in a flask with efficient stirring and surface area for heat exchange may become difficult to control exotherms or experience poor mixing at a larger scale, leading to inconsistent yields and increased impurity formation labmanager.comchemtek.co.in. Therefore, process development for scalable production involves evaluating and often modifying reaction parameters such as concentration, addition rates, temperature control, and stirring mechanisms to ensure reproducibility and efficiency at the desired scale aragen.com.

Selection of reagents and solvents also plays a crucial role in scalable synthesis. While exotic or expensive reagents might be acceptable for small-scale laboratory work, their cost and availability can become prohibitive at larger scales primescholars.com. Similarly, the choice of solvent impacts not only the reaction itself but also downstream processing, including work-up, isolation, and purification primescholars.comaragen.com. Environmentally friendly and cost-effective solvent choices are increasingly important even at the research scale aragen.com.

Purification methods that are effective at the laboratory scale, such as preparative chromatography, may not be practical or cost-effective for purifying larger quantities of this compound. Advances in scalable production often involve developing alternative purification strategies, such as optimized crystallization, precipitation, or solid-supported scavenging, that are amenable to larger volumes aragen.comvapourtec.commdpi.com. Crystallization, for instance, is a widely used technique for purification at scale, relying on differences in solubility to isolate the desired compound vapourtec.commt.com. Careful control of crystallization parameters such as solvent system, temperature profile, cooling rate, and seeding can significantly impact the yield, purity, and polymorphic form of the final product mt.commt.commit.edu.

The application of Process Analytical Technology (PAT) is becoming increasingly relevant in optimizing and controlling chemical processes during scale-up for research mt.comhovione.comschmidt-haensch.com. PAT tools allow for real-time or near real-time monitoring of critical process parameters and attributes, providing valuable insights into reaction kinetics, impurity formation, and crystallization processes mt.comacs.org. This data-driven approach supports a Quality by Design (QbD) framework, helping to ensure the consistency and quality of this compound produced at scale mt.comhovione.comschmidt-haensch.com. Techniques such as in-situ spectroscopy (e.g., FTIR, Raman) can monitor reaction progress and understand the effect of scale-up on the chemistry acs.org.

Advances in reactor technology also contribute to more efficient scalable production. While traditional batch reactors are common, continuous flow chemistry is gaining traction for certain transformations due to its advantages in heat and mass transfer, safety, and ease of scale-up by "numbering up" (running multiple reactors in parallel) or increasing flow rates labmanager.comresearchgate.netthechemicalengineer.com. For research-scale production of this compound, exploring continuous flow alternatives for specific steps in the synthesis could offer benefits in terms of reproducibility and throughput researchgate.netresearchgate.net.

Research efforts in optimizing the scalable production of this compound have focused on identifying critical process parameters and establishing a robust process that can be reliably executed to provide material for ongoing studies. Table 1 presents representative data from studies evaluating the impact of key process parameters on the yield and purity of this compound during scale-up from a typical laboratory batch size to a larger research-scale batch.

Table 1: Impact of Scale-Up Parameters on this compound Synthesis (Illustrative Data)

Parameter VariedLab Scale (5 g batch) Result (Yield, Purity)Research Scale Condition 1 (100 g batch)Research Scale Condition 1 Result (Yield, Purity)Research Scale Condition 2 (100 g batch)Research Scale Condition 2 Result (Yield, Purity)
Reaction Temperature 80°C (92%, >98%)80°C, Stirring Rate A85%, 95%75°C, Stirring Rate A90%, >98%
Solvent Ratio (A:B) 3:1 (91%, >98%)3:1, Cooling Profile X88%, 96%3.5:1, Cooling Profile X91%, >98%
Quench Procedure Standard (93%, >98%)Scaled Standard89%, 97%Optimized Dropwise Quench92%, >98%

Note: This table presents illustrative data for demonstration purposes only and does not represent actual experimental results for a real compound.

These illustrative findings highlight that direct scaling of laboratory conditions may not always translate to optimal results at a larger scale, necessitating dedicated process development studies. Factors such as heat dissipation (influenced by temperature and stirring), mixing efficiency (impacted by solvent ratio and stirring rate), and localized concentration effects (relevant during quenching) become more pronounced at larger volumes and require careful re-optimization deskera.comlabmanager.com. Implementing strategies like a slower, controlled quench (Condition 2 vs. Condition 1 for Quench Procedure) can mitigate issues observed during scale-up, such as increased impurity formation, thereby maintaining product purity labmanager.com. Similarly, adjusting the reaction temperature (Condition 2 vs. Condition 1 for Reaction Temperature) can help manage reaction kinetics and selectivity at scale deskera.com.

Further research in this area continues to explore the use of advanced modeling and simulation tools to predict process behavior at scale, minimizing the need for extensive empirical optimization aragen.comacs.org. The integration of automation and in-line analytical techniques also contributes to more reproducible and efficient research-scale production of this compound, ensuring a reliable supply of high-quality material for ongoing scientific investigations deskera.comschmidt-haensch.com.

Elucidation of Molecular Mechanisms of Action for Fobisin101

Target Identification and Validation Studies for FOBISIN101

This compound was discovered through a chemical screen of the LOPAC library utilizing a fluorescence polarization-based binding assay designed to identify compounds that disrupt the interaction between the 14-3-3γ isoform and a phosphopeptide derived from Raf-1 (pS259-Raf-1). nih.govmdpi.com The initial identification of this compound as a potential 14-3-3 inhibitor was further validated through a series of biochemical and functional assays. nih.govmdpi.com

A key validation of its activity was the demonstration of its ability to disrupt the interaction of 14-3-3 with its full-length binding partners. nih.govmdpi.com In a Glutathione S-transferase (GST) fusion 14-3-3 affinity chromatography assay, increasing concentrations of this compound led to a dose-dependent release of endogenous Raf-1 and proline-rich AKT substrate, 40 kDa (PRAS40) from GST-14-3-3γ in COS-7 cell lysates. mdpi.com This confirmed that this compound is not limited to disrupting peptide-protein interactions but is effective against full-length protein complexes. nih.govmdpi.com

Further validation came from a functional assay involving the bacterial exoenzyme S (ExoS) ADP-ribosyltransferase, whose activity is stimulated by 14-3-3 proteins. nih.govmdpi.com this compound was shown to effectively block the ability of all seven mammalian 14-3-3 isoforms to activate ExoS, indicating a direct action on 14-3-3 proteins. mdpi.com

The primary binding partners of this compound are the 14-3-3 proteins. nih.govmdpi.com The initial studies validated its inhibitory effect on the interaction between 14-3-3 and two of its well-established binding partners, Raf-1 and PRAS40. nih.govmdpi.com This was demonstrated using a GST-14-3-3 affinity pull-down assay with cell lysates, where this compound disrupted the association of these proteins with 14-3-3. mdpi.com

Comprehensive proteomic or interactomic studies to identify the full spectrum of this compound binding partners or to assess its selectivity across the entire proteome have not been reported in the available scientific literature.

There is no publicly available scientific literature detailing studies on the genetic or epigenetic modulations induced by this compound in any model systems.

Detailed Biochemical and Biophysical Characterization of this compound-Target Interactions

Biochemical and biophysical studies have provided significant insights into the interaction between this compound and 14-3-3 proteins. This compound is characterized as a phosphoSer/Thr-mimetic agent. nih.govmdpi.com

X-ray crystallography of the 14-3-3ζ isoform in complex with this compound revealed an unexpected and critical feature of its mechanism of action. nih.govmdpi.com The crystal structure showed that the double bond linking the pyridoxal-phosphate and benzoate moieties of this compound was reduced, likely by X-rays, leading to the formation of a covalent bond between the pyridoxal-phosphate moiety of the this compound derivative and the Lysine (B10760008) 120 residue in the binding groove of 14-3-3ζ. nih.govmdpi.com This covalent modification results in the persistent inactivation of 14-3-3. nih.govmdpi.com

The inhibitory activity of this compound has been quantified through various assays. A quantitative enzyme-linked immunosorbent assay (ELISA) was used to determine the half-maximal inhibitory concentration (IC50) for the disruption of the 14-3-3-PRAS40 interaction. mdpi.com The IC50 for this compound was 9.3 µM for the binding of 14-3-3ζ to PRAS40 and 16.4 µM for the binding of 14-3-3γ to PRAS40. desy.de

In a functional assay measuring the 14-3-3-dependent activation of exoenzyme S (ExoS) ADP-ribosyltransferase, this compound effectively inhibited the activity of all seven 14-3-3 isoforms with IC50 values ranging from 6 to 19 µM. mdpi.comdesy.de This demonstrates that this compound is a broad-spectrum inhibitor of 14-3-3 protein function. mdpi.com

Detailed enzyme kinetic analyses to determine the specific type of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to the natural binding partners of 14-3-3 have not been reported.

Assay 14-3-3 Isoform(s) Binding Partner IC50 (µM)
ELISA14-3-3ζPRAS409.3
ELISA14-3-3γPRAS4016.4
ExoS ADP-ribosyltransferase AssayAll seven isoformsExoS6-19

The primary evidence for the binding of this compound to 14-3-3 proteins comes from co-crystallization studies, which have elucidated the atomic-level interactions. nih.govmdpi.com The crystal structure of the this compound derivative in complex with 14-3-3ζ confirms direct binding in the ligand-binding groove, specifically involving a covalent linkage to Lysine 120. nih.govmdpi.com

Quantitative ligand binding studies to determine thermodynamic parameters such as the dissociation constant (Kd) using biophysical techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) have not been reported in the available scientific literature for this compound.

Cellular Pathway Modulation by this compound in In Vitro Systems

By inhibiting the protein-protein interactions mediated by 14-3-3, this compound has the potential to modulate numerous cellular signaling pathways. nih.gov The 14-3-3 proteins are known to interact with a vast number of signaling proteins, including kinases, phosphatases, and transmembrane receptors. nih.gov

The demonstrated ability of this compound to disrupt the interaction between 14-3-3 and the proto-oncogenic kinase Raf-1 suggests its potential to modulate the Ras-Raf-MEK-ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. nih.govmdpi.com Furthermore, its disruption of the 14-3-3/PRAS40 complex indicates a potential role in modulating the PI3K/Akt signaling pathway, as PRAS40 is a substrate of Akt and a component of the mTORC1 complex. nih.govmdpi.com

While the disruption of these specific interactions has been shown biochemically, detailed studies on the downstream effects of this compound on these or other cellular pathways in in vitro cellular systems, such as analysis of downstream protein phosphorylation or gene expression changes, are not extensively documented in the available literature. There is an unpublished mention of this compound inhibiting the colony formation of lung cancer cells at a concentration of approximately 50 µM, but the specific 14-3-3-dependent mechanism for this cellular effect remains to be determined. nih.gov

Signal Transduction Pathway Interrogation

This compound exerts its effects by targeting the 14-3-3 family of phosphoserine/threonine-recognition proteins. These proteins are critical nodes in various signaling networks that determine cell fate and physiological functions. nih.gov Research has demonstrated that this compound effectively inhibits the interaction between 14-3-3 proteins and several of their key binding partners, thereby modulating downstream signaling pathways.

Key findings on the signal transduction pathways affected by this compound include:

Raf Signaling: this compound has been shown to block the binding of 14-3-3 to Raf-1. nih.govpnas.org The interaction between 14-3-3 and Raf-1 is a critical step in the Ras/Raf/MEK/ERK signaling cascade, which is pivotal for cell proliferation, differentiation, and survival. By disrupting this interaction, this compound can interfere with the fidelity of Raf signaling.

AKT/PRAS40 Pathway: The compound effectively inhibits the binding of 14-3-3ζ and 14-3-3γ isoforms to the Proline-Rich AKT Substrate of 40 kDa (PRAS40). nih.govprobechem.com PRAS40 is a component of the mTORC1 pathway, and its interaction with 14-3-3 is a key regulatory step. Inhibition of this binding can impact cellular growth and metabolism.

Exoenzyme S (ExoS) Activity: this compound neutralizes the ability of all seven 14-3-3 isoforms to activate the bacterial toxin Exoenzyme S ADP-ribosyltransferase. nih.govprobechem.com This demonstrates the compound's broad inhibitory activity across the 14-3-3 family in a functional context. probechem.com

The IC50 values for this compound's inhibitory activity on the 14-3-3/PRAS40 interaction and ExoS activation highlight its potency as a modulator of these signaling events.

Inhibitory Activity of this compound
Interaction/Activity14-3-3 IsoformIC50 (µM)Assay Type
Binding to PRAS4014-3-3ζ9.3ELISA
Binding to PRAS4014-3-3γ16.4ELISA
Exoenzyme S (ExoS) ActivationAll seven isoforms6-19Functional Assay

Transcriptomic and Metabolomic Profiling in Response to this compound Exposure

While transcriptomic and metabolomic profiling are powerful techniques for elucidating the global cellular response to a small molecule inhibitor, dedicated studies detailing the comprehensive gene expression or metabolic changes in response to this compound exposure are not prominently available in the reviewed scientific literature. Such analyses would be instrumental in identifying the broader downstream consequences of 14-3-3 inhibition by this compound, potentially uncovering novel affected pathways and off-target effects.

Structural Biology of this compound-Target Complexes

The structural elucidation of how this compound interacts with its target has provided critical insights into its inhibitory mechanism.

X-ray Crystallography and NMR Spectroscopy

X-ray Crystallography: The crystal structure of the 14-3-3ζ isoform in complex with this compound has been solved, providing a detailed mechanistic basis for its inhibitory action. nih.govdntb.gov.ua The structural analysis revealed an unexpected and significant finding: exposure to X-rays during data collection induced a reduction of the double bond linking the pyridoxal-phosphate and benzoate moieties of this compound. nih.gov This chemical modification resulted in the formation of a covalent bond between the compound and Lysine 120 (Lys120) located within the binding groove of 14-3-3ζ. nih.gov This covalent linkage leads to a persistent and potent inactivation of the 14-3-3 protein. nih.gov This unique, radiation-triggered covalent modification suggests a novel class of 14-3-3 inhibitors. nih.gov

Crystallographic Data for 14-3-3ζ in complex with this compound
ParameterDetails
Target Protein14-3-3ζ
Key Interacting ResidueLysine 120 (Lys120)
Nature of InteractionCovalent linkage (X-ray induced)
Binding LocationLigand binding groove
ConsequencePersistent inactivation of 14-3-3

NMR Spectroscopy: While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding interfaces and conformational changes, specific studies detailing the structural analysis of the this compound/14-3-3 complex using this method are not widely reported in the scientific literature. frontiersin.orgmdpi.com NMR has been employed in the broader field of 14-3-3 research, for instance, in fragment screening to identify new binding sites and in characterizing the binding of other inhibitors. acs.orgacs.org

Cryo-Electron Microscopy Studies

Cryo-Electron Microscopy (Cryo-EM) is a technique increasingly used to determine the structure of large and dynamic macromolecular complexes. cryoem101.org While recent studies have successfully used Cryo-EM to resolve the structures of 14-3-3 proteins in complex with large protein partners like B-Raf, its application to study the interaction with a small molecule such as this compound has not been documented in the available literature. escholarship.orgfrontiersin.orgnih.gov The relatively small size of the this compound-14-3-3ζ complex makes it a challenging target for Cryo-EM, which is generally more suited for larger biological assemblies. cryoem101.org

Preclinical Biological Investigations and Efficacy Studies of Fobisin101 in in Vitro and Non Human in Vivo Models

In Vitro Cellular Efficacy Studies of FOBISIN101

In vitro studies have been instrumental in characterizing the inhibitory activity of this compound against 14-3-3 proteins and evaluating its effects on cellular processes.

Cell Line-Based Assays and Phenotypic Screening

This compound was initially identified through a fluorescence polarization (FP)-based binding assay designed to screen for compounds capable of disrupting the interaction between 14-3-3γ and a phosphorylated Raf-1 peptide. medkoo.comdcchemicals.com This screening approach successfully identified this compound as a molecule that interferes with 14-3-3 binding.

Subsequent biochemical and cellular assays further elucidated the inhibitory profile of this compound. It has been shown to effectively block the binding of 14-3-3 proteins with key partner proteins, including Raf-1 and proline-rich AKT substrate, 40 kDa (PRAS40). Furthermore, this compound demonstrated the ability to neutralize the activation of exoenzyme S (ExoS) ADP-ribosyltransferase by 14-3-3.

This compound has been described as a pan-inhibitor, capable of impairing the binding of all seven 14-3-3 isoforms to both phosphorylated and unphosphorylated partner proteins. Quantitative assessments of its inhibitory potency have been conducted. The half-maximal inhibitory concentration (IC50) for the binding of this compound to 14-3-3ζ or 14-3-3γ in the context of PRAS40 binding was determined to be 9.3 µM and 16.4 µM, respectively. In a functional assay measuring the ability of 14-3-3 isoforms to stimulate ExoS ADP-ribosyltransferase, this compound exhibited IC50 values ranging from 6 to 19 µM.

The in vitro efficacy of this compound has also been investigated in the context of cancer cell lines. Studies have indicated that this compound can inhibit cell proliferation in lung cancer cells. Additionally, in MCF-7 breast cancer cells, this compound was found to strongly support the apoptotic effect induced by Tamoxifen (TAM).

Table 1: In Vitro Inhibitory Potency of this compound

Assay14-3-3 IsoformInteraction/ActivityIC50 (µM)Citation
Binding Assay14-3-3ζBinding to PRAS409.3
Binding Assay14-3-3γBinding to PRAS4016.4
Functional Assay (ExoS ADP-ribosyltransferase)All sevenStimulation of ExoS activity by 14-3-36-19

Primary Cell Culture Models and Organoid Systems

Based on the available search results, detailed information specifically pertaining to the efficacy studies of this compound in primary cell culture models or organoid systems is not extensively described. While the compound's mechanism of inhibiting 14-3-3 PPIs is relevant to various cell types, the provided literature primarily focuses on its characterization using established cell lines and its proposed applications in in vivo models.

Mechanistic Efficacy Studies in In Vivo Animal Models for this compound (Non-human)

The investigation of this compound's efficacy has extended to non-human in vivo models, primarily driven by the therapeutic potential of targeting 14-3-3 proteins in various disease states.

Disease Model Selection and Rationale for this compound Application

The rationale for applying this compound in in vivo disease models stems from its activity as a 14-3-3 inhibitor. Given the widespread involvement of 14-3-3 proteins in critical cellular pathways, their modulation is considered a viable strategy for treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

This compound's ability to block the interaction between 14-3-3 and Raf-1 suggests its potential application in diseases driven by the dysregulation of the Ras-RAF-MAPK signaling pathway. Furthermore, its inhibitory effect on 14-3-3ζ, a regulator of FoxM1, positions it as a potential agent for endocrine-resistant breast cancer, where the 14-3-3ζ-FoxM1 axis has been implicated.

A unique characteristic of this compound is its proposed use as a radiation-triggered therapeutic agent. probechem.com This concept is based on the observation that exposure to X-rays induces a covalent linkage between this compound and lysine (B10760008) 120 within the binding groove of 14-3-3ζ, leading to persistent inactivation of the protein. This mechanism suggests a potential application in cancer therapy, where localized radiation could activate the compound specifically within the tumor microenvironment.

While direct in vivo efficacy data specifically for this compound in animal models is not extensively detailed in the provided sources, the therapeutic potential of targeting 14-3-3 in vivo has been supported by studies using other 14-3-3 inhibitors. For instance, a dimeric peptide inhibitor of 14-3-3 (difopein) has been shown to suppress tumor growth in mice and enhance the efficacy of cisplatin (B142131) in cancer models. medkoo.comdcchemicals.com Similarly, a different 14-3-3 pathway inhibitor (GLPG3667, a TYK2 inhibitor) prevented dermal ear inflammation in a mouse model of psoriasis. These studies provide a precedent for the in vivo efficacy of modulating 14-3-3 interactions in relevant disease models.

Pharmacodynamic Biomarker Identification and Validation in Non-human Systems

Based on the known mechanism of action, potential pharmacodynamic biomarkers for this compound in non-human systems could include the modulation of 14-3-3 interactions with its key partners, such as Raf-1, PRAS40, and FoxM1. Changes in the phosphorylation status or the formation of complexes between 14-3-3 and these proteins could serve as indicators of this compound's activity. The covalent modification of 14-3-3ζ at lysine 120 upon radiation exposure, central to this compound's proposed radiation-triggered mechanism, could also potentially be detected as a biomarker of compound activation and target engagement in irradiated tissues. However, specific validated pharmacodynamic biomarkers for this compound in non-human animal models are not explicitly detailed in the available search results.

Histopathological and Molecular Outcomes in Response to this compound

In vitro studies have provided insights into the molecular outcomes of this compound treatment, including the inhibition of cell proliferation in lung cancer cells and the potentiation of apoptosis in MCF-7 breast cancer cells. These effects are consistent with its mechanism of disrupting 14-3-3 interactions, which can influence signaling pathways regulating cell cycle progression, survival, and apoptosis, such as the Ras-RAF-MAPK pathway and the 14-3-3ζ-FoxM1 axis. The covalent linkage of this compound to 14-3-3ζ upon radiation is a direct molecular outcome of its proposed activation mechanism.

While the in vitro data suggest potential molecular and cellular outcomes, detailed histopathological outcomes directly attributed to this compound treatment in non-human animal models are not comprehensively described in the provided search results. Studies on other 14-3-3 inhibitors have demonstrated macroscopic and histopathological effects like suppressed tumor growth or reduced inflammation in animal models, providing a general indication of the types of outcomes that could be investigated for this compound in vivo. medkoo.comdcchemicals.com

In Vitro and In Vivo Toxicology Methodologies for this compound (Non-human, Mechanistic Focus)

Preclinical toxicology assessments are crucial for understanding the potential mechanistic effects of a compound in biological systems before clinical evaluation. For this compound, investigations into its toxicological profile have included in vitro and, to a more limited extent based on available information, in vivo methodologies focusing on mechanistic insights in non-human models.

Cellular Viability and Apoptosis Assays in Model Systems

In the preclinical evaluation of compounds targeting protein-protein interactions like those involving 14-3-3 proteins, cellular assays are fundamental for assessing biological activity and potential cytotoxicity. Cell-based proliferation and apoptosis assays have been employed as secondary or orthogonal screening methods to validate the activity of protein-protein interaction inhibitors. While the search results indicate that such assays are used in the broader context of identifying and validating 14-3-3 inhibitors, specific detailed data tables or extensive findings regarding cellular viability and apoptosis induction by this compound across various model systems were not prominently featured in the provided snippets. However, the mechanism of 14-3-3 inhibition by this compound and the role of 14-3-3 proteins in processes like apoptosis suggest that these types of assays would be relevant in its preclinical characterization. iiab.meguidetomalariapharmacology.orghandwiki.org

Genotoxicity and Mutagenicity Assessments

Based on the provided search results, there is no explicit information regarding genotoxicity and mutagenicity assessments conducted for this compound in preclinical studies. These assessments are standard components of a comprehensive preclinical toxicology evaluation to determine if a compound can cause damage to genetic material.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling of this compound

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling in non-human systems is essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its biochemical and physiological effects and the relationship between exposure and effect.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Systems

Comparative Efficacy and Mechanism Studies of this compound Against Reference Compounds in Preclinical Settings

Preclinical efficacy studies are a critical phase in drug development, designed to evaluate the potential therapeutic benefits of a novel compound before human trials. These studies often involve comparing the investigational compound, such as this compound, to established reference compounds in relevant in vitro and non-human in vivo models. The goal is to understand the relative potency, efficacy, and mechanism of action of the novel compound in controlled laboratory settings. wikipedia.orgemwa.orgwikipedia.org

In vitro studies, utilizing cell cultures or isolated tissues, offer a controlled and efficient way to assess a compound's direct effects on biological targets or disease pathways. nih.govnews-medical.netnih.gov While they may not fully recapitulate the complexity of a living organism, advanced in vitro models, including 3D cell cultures and co-culture systems, are increasingly employed to better mimic the physiological environment. news-medical.netnih.govama-assn.org Comparative in vitro studies with reference compounds help to benchmark the activity of this compound and provide initial insights into its potential mechanism. selvita.com

Non-human in vivo models, typically involving animal species, are used to evaluate efficacy within a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME), as well as systemic effects and interactions. wikipedia.orgnih.govnih.gov Choosing appropriate animal models that best mimic the human disease or condition is crucial for the translatability of preclinical findings. nih.govreprocell.com Comparative in vivo studies assess whether this compound demonstrates comparable or superior efficacy to reference compounds in reducing disease severity, improving biomarkers, or achieving desired pharmacological endpoints.

Mechanism studies, often conducted in parallel with efficacy evaluations, aim to elucidate how this compound exerts its effects at the molecular and cellular levels. This involves investigating target binding, downstream signaling pathways, and cellular responses. Comparing the mechanistic profile of this compound to that of reference compounds can reveal whether it acts through a similar pathway or possesses a novel mechanism, which could have implications for its therapeutic potential and differentiation from existing treatments. nih.gov

Detailed research findings from these comparative studies are typically presented using data tables and graphical representations to illustrate key outcomes such as half-maximal inhibitory concentrations (IC50) in in vitro assays, changes in disease markers in animal models, and modulation of specific biological targets. researchgate.netbmj.com

Hypothetical Comparative Efficacy Data

To illustrate the type of data generated in this section, hypothetical results comparing this compound to a reference compound, Reference_Comp_A, in a hypothetical in vitro assay and a non-human in vivo model are presented below.

Hypothetical In Vitro Efficacy: Inhibition of Target X Activity

This hypothetical study assessed the ability of this compound and Reference_Comp_A to inhibit the activity of a specific biological target, Target X, in a cell-based assay.

CompoundIC50 (nM)
This compound15
Reference_Comp_A45

Note: This is a hypothetical interactive data table illustrating potential in vitro efficacy data.

These hypothetical results suggest that, in this specific in vitro assay, this compound is more potent in inhibiting Target X activity compared to Reference_Comp_A, as indicated by a lower IC50 value.

Hypothetical Non-Human In Vivo Efficacy: Reduction in Disease Biomarker Y

This hypothetical study evaluated the efficacy of this compound and Reference_Comp_A in reducing the levels of a disease biomarker, Biomarker Y, in a non-human animal model of a hypothetical disease.

CompoundDose (mg/kg)Change in Biomarker Y (% Reduction from Baseline)
Vehicle--5%
Reference_Comp_A1035%
This compound342%
This compound1058%

Note: This is a hypothetical interactive data table illustrating potential non-human in vivo efficacy data. Dosage information is included only to define the study groups and is not a recommendation for administration.

These hypothetical in vivo findings suggest that this compound demonstrates a dose-dependent reduction in Biomarker Y levels, with the higher dose of this compound showing a greater reduction compared to the tested dose of Reference_Comp_A.

These hypothetical examples demonstrate how comparative efficacy studies in preclinical settings provide crucial data to understand the potential of a novel compound like this compound relative to existing treatments or benchmark molecules.

Computational and Theoretical Approaches in Fobisin101 Research

Quantum Mechanical Calculations and Molecular Dynamics Simulations of FOBISIN101

Computational methods such as Quantum Mechanical (QM) calculations and Molecular Dynamics (MD) simulations are valuable tools for understanding the behavior of molecules and their interactions at an atomic level. While detailed specific results of QM calculations or MD simulations of this compound itself were not extensively detailed in the provided search snippets, these methods are widely applied in the study of the 14-3-3 protein family and their interactions with small molecules, the system that this compound modulates.

Molecular Dynamics simulations, for instance, have been utilized to analyze the interactions of 14-3-3 proteins with various binding partners and small molecules. biorxiv.orguni.luguidetomalariapharmacology.orgiiab.meglixxlabs.com These simulations can provide dynamic information about the flexibility of the protein and the ligand, the stability of the complex, and the nature of the interactions over time. Studies involving MD simulations have suggested how small molecules can stabilize or modulate 14-3-3 protein interactions. iiab.meglixxlabs.com Given that this compound targets 14-3-3 proteins and its crystal structure in complex with 14-3-3 is available, MD simulations could be employed to explore the dynamics and stability of the 14-3-3-FOBISIN101 complex and compare it to the apo-protein or complexes with other ligands.

Quantum Mechanical calculations are fundamental for determining electronic properties, reaction pathways, and accurate interaction energies. While not specifically detailed for this compound in the snippets, QM methods are relevant for understanding the covalent bond formation that occurs between this compound and 14-3-3 jkchemical.com, as well as for obtaining accurate parameters for MD simulations or for conformational analysis.

Conformational Analysis and Energetics of this compound

Conformational analysis, often performed using computational methods including QM calculations and molecular mechanics, is essential for understanding the possible three-dimensional structures a molecule can adopt and their relative stabilities. For a flexible molecule like this compound, exploring its conformational landscape is important for understanding how it binds to its target protein. The binding pose observed in the crystal structure represents one specific conformation, but computational analysis can reveal other low-energy conformers and the energy barriers between them, providing insights into the molecule's flexibility and how it might adapt to the binding site. While specific computational conformational analysis data for this compound was not found in the provided snippets, it is a standard practice in the computational study of protein-ligand interactions.

Reaction Mechanism Predictions for this compound Transformations

This compound is noted to form a covalent linkage with 14-3-3 proteins, with one study mentioning an unexpected reduction of a double bond during crystallization leading to this covalent attachment. jkchemical.com Computational methods, particularly QM calculations, are well-suited for investigating reaction mechanisms, including the prediction of transition states and activation energies. These methods could be applied to study the detailed mechanism of the covalent bond formation between this compound and the specific lysine (B10760008) residue (Lys120 in 14-3-3ζ) it targets biorxiv.org, potentially explaining the observed chemical transformation. Computational studies could help elucidate the factors influencing the reactivity and specificity of this covalent modification.

In Silico Screening and Virtual Ligand Design for this compound Analogues

In silico screening and virtual ligand design are widely used computational techniques in the search for new compounds with desired biological activities, including modulators of protein-protein interactions. These methods involve using computational tools to screen large databases of chemical compounds or to design novel molecules with predicted binding affinity to a target protein.

This compound itself was identified through a screening process biorxiv.orguni.luguidetomalariapharmacology.orgwikitrans.net, and virtual screening is a complementary or guiding approach in such discovery efforts. In silico screening campaigns have been successfully applied to identify inhibitors of 14-3-3 PPIs, leading to the identification of compounds like BV02. uni.luguidetomalariapharmacology.orgjkchemical.com This demonstrates the applicability of these methods in the field.

Docking and Molecular Similarity Approaches

Molecular docking is a key technique within in silico screening and virtual design, used to predict the preferred orientation (binding pose) of a ligand within a protein binding site and to estimate the binding affinity. Given the availability of the crystal structure of 14-3-3 in complex with this compound biorxiv.orgjkchemical.comiiab.me, docking studies can be performed to analyze the interactions that stabilize the complex and to virtually screen libraries of potential analogues to predict their binding to 14-3-3. Docking results can help prioritize compounds for experimental testing. Molecular similarity approaches, which compare molecules based on their 2D or 3D structural features, are also used in virtual screening to identify compounds that are structurally similar to known ligands like this compound, assuming they might share similar biological activity. wikitrans.net

De Novo Design Strategies for this compound Scaffolds

De novo design is a computational approach that aims to construct novel molecular structures "from scratch" within the binding site of a target protein, or based on desired molecular properties. This differs from virtual screening, which evaluates existing compounds. De novo design algorithms can generate molecular scaffolds and substituents that are predicted to bind tightly to the target. While specific de novo design efforts focused on generating this compound-like scaffolds were not highlighted in the provided snippets, this approach is relevant for designing novel 14-3-3 modulators and could be applied to generate analogues of this compound with potentially improved properties.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for this compound

QSAR and QSPR modeling are statistical techniques used to build predictive models that relate the chemical structure of a set of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). uni.luguidetomalariapharmacology.org These models can be used to predict the activity or properties of new, untested compounds and to guide the design of compound libraries.

Predictive Models for this compound Biological Activity

Predictive models play a crucial role in anticipating the biological outcomes of small molecule interactions within complex cellular networks. Although the provided information does not detail the use of predictive models specifically for the initial discovery or optimization of this compound, the compound's characterized biological activities provide clear targets for such modeling efforts. This compound is known to block the interaction between 14-3-3 and its partners like Raf-1 and PRAS40, leading to the inhibition of cell proliferation in contexts such as lung cancer cells. iiab.meuni-muenchen.deacs.org Predictive models, such as those based on the principles of systems biology or network analysis, could potentially be employed to simulate the downstream effects of disrupting these specific 14-3-3-mediated PPIs. By integrating data on the affected pathways, these models could predict cellular responses, offering insights into the broader biological impact of this compound beyond direct target binding. The study of 14-3-3 protein interactions and their modulation by compounds like this compound is a relevant area where predictive models could contribute to understanding complex biological systems. nih.goviiab.me

Property Prediction Relevant to Biological Interactions

Understanding the physicochemical properties of this compound is essential for predicting its behavior in biological systems and its interactions with target proteins. This compound is described as a pyridoxal-phosphate derivative that forms a covalent linkage with 14-3-3 proteins, a finding supported by crystal structure analysis (PDB: 3RDH). nih.govuni-muenchen.dehandwiki.orgmarefa.orgresearchgate.netacs.orgtandfonline.comuib.no Property prediction methods can be applied to calculate and understand various molecular descriptors relevant to this interaction, including but not limited to:

Binding Affinity: Computational methods can estimate the strength of the interaction between this compound and 14-3-3, potentially providing insights into the observed IC50 values for displacing 14-3-3–Raf-1 interactions (9.3/16.4 μmol/L). acs.org

Covalent Bonding Potential: Theoretical calculations can explore the reactivity of the pyridoxal-phosphate moiety and the likelihood and stability of the covalent bond formed with 14-3-3, which was observed to be facilitated by X-rays in crystallographic studies. handwiki.orgmarefa.orgacs.org

Conformational Dynamics: As this compound is known to trap a specific conformation of 14-3-3, computational simulations like molecular dynamics could predict and analyze the conformational changes induced in the protein upon binding. nih.goviiab.me

Solubility and Lipophilicity: These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are relevant for its biological activity. While not directly detailed in the provided snippets for this compound, these are standard properties predictable computationally.

Computer simulations have been mentioned in the context of predicting the influence of molecules on protein-protein interactions, highlighting the relevance of these approaches in the broader field. acs.org

Machine Learning and Artificial Intelligence Applications in this compound Discovery and Optimization

The discovery and optimization of small molecule modulators of PPIs, such as this compound, is an area increasingly benefiting from Machine Learning (ML) and Artificial Intelligence (AI) techniques. While the initial identification of this compound involved traditional screening methods like fluorescence polarization assays nih.govacs.orgacs.org, subsequent research and the search for improved modulators can leverage AI/ML.

Potential applications of ML and AI in the context of compounds like this compound include:

Virtual Screening: ML models trained on large datasets of compound-protein interaction data can predict potential binders to 14-3-3 or other target proteins involved in relevant PPIs, accelerating the identification of novel scaffolds or derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models correlating the chemical structures of this compound and its analogs with their biological activity (e.g., IC50 values for PPI disruption), guiding the design of more potent or selective compounds.

De Novo Design: AI-driven generative models can design novel molecular structures with desired properties, potentially leading to the discovery of new 14-3-3 inhibitors or modulators with improved characteristics compared to this compound.

Predicting ADME Properties: ML models can predict pharmacokinetic properties, helping to filter out compounds with unfavorable profiles early in the discovery process.

The broader field of PPI drug discovery is exploring the use of ML methods, such as Support Vector Machines (SVM), for tasks like identifying druggable PPIs. researchgate.net While the provided information does not confirm the direct application of AI/ML in the specific research leading to this compound's initial characterization, the availability of structural data (PDB: 3RDH) uni-muenchen.deresearchgate.nettandfonline.comuib.no and biological activity data iiab.meuni-muenchen.deacs.org makes this compound a suitable case study for applying these advanced computational techniques in future research aimed at developing improved PPI modulators.

Advanced Analytical and Characterization Techniques Applied to Fobisin101

High-Resolution Spectroscopic Methods in FOBISIN101 Research

High-resolution spectroscopic techniques have played a significant role in the characterization of this compound and its interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, has been employed in studies involving compounds structurally related to this compound to assess their binding to 14-3-3 proteins. One study utilized NMR spectroscopy to demonstrate that a related compound inhibited the binding of phosphorylated full-length Tau to 14-3-3 proteins. bio-fount.com

Mass spectrometry (MS) has been a critical tool for verifying the formation of complexes and adducts involving this compound. Specifically, MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight - Mass Spectrometry) was used to verify the formation of a covalent adduct between 14-3-3ζ and a fragmented derivative of this compound. probechem.com This analysis was performed on peptide fragments obtained from V8-protease digested this compound-protein crystals. probechem.com Electrospray ionization mass spectrometry (ESI MS) has also been employed to verify imine formation between 14-3-3ζ and this compound in solution. medkoo.comdcchemicals.com

X-ray crystallography, while primarily a structural technique, relies on the analysis of diffraction patterns generated by X-rays interacting with crystallized molecules to determine their atomic and molecular structure. The crystal structure of 14-3-3ζ in complex with this compound (PDB ID 3RDH) has been solved, providing crucial insights into the binding mode and the unexpected covalent linkage formed between a reduced form of this compound and Lys120 in the 14-3-3 binding groove upon X-ray exposure. probechem.commedkoo.comnih.govnih.govthegoodscentscompany.comwikipedia.org This structural information, derived from X-ray diffraction data, is foundational to understanding the interaction at an atomic level.

Chromatographic and Electrophoretic Separations of this compound and its Metabolites

Chromatographic and electrophoretic techniques are essential for the separation, isolation, and analysis of this compound from complex mixtures, as well as for the potential identification of its metabolites.

Affinity chromatography has been utilized in the context of identifying this compound as a 14-3-3 inhibitor. This technique leverages the specific binding affinity between the target protein (14-3-3) and the compound (this compound) to selectively isolate the compound or the complex.

LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. LC-MS analysis has been applied in studies involving dynamic combinatorial chemistry experiments aimed at discovering 14-3-3 modulators, a context in which compounds like this compound are investigated. bio-fount.com This approach allows for the separation of different components in a mixture, followed by their identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

While specific detailed research findings on the chromatographic separation of this compound metabolites were not extensively detailed in the provided search results, these techniques are standard in the characterization and metabolic studies of small molecule inhibitors. The principle involves separating the parent compound from any transformed products (metabolites) based on differences in their physical and chemical properties, followed by detection and structural elucidation, often by coupling with mass spectrometry.

Microfluidics and Lab-on-a-Chip Technologies for this compound Studies

Microfluidics and lab-on-a-chip technologies offer platforms for performing experiments with small sample volumes, high throughput, and precise control over experimental conditions. These technologies are increasingly applied in various areas of chemical biology and drug discovery, including the study of protein-protein interactions and high-throughput screening.

Research has demonstrated the utility of microfluidics-based methods for probing weak protein-protein interactions and quantifying biomolecular interactions. These systems can provide information on binding affinities and molecular size in solution with minimal sample consumption. Lab-on-a-chip devices have also been mentioned in the context of structural biology and high-throughput screening, highlighting their potential for accelerating research in these areas.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of Fobisin101

Systematic Modification of FOBISIN101 Core Structure and Peripheral Groups

The core structure of this compound consists of a pyridoxal-phosphate moiety linked to a p-amino-benzoate group through an N=N bond. nih.gov Initial SAR studies have focused on the modification of key peripheral groups to understand their contribution to the inhibitory activity.

A primary modification involved the removal of the phosphate group from the pyridoxal-phosphate core, creating the analogue F2. This modification resulted in a drastic reduction in the compound's inhibitory activity, highlighting the critical role of the phosphate moiety. The phosphate group is believed to mimic the phosphorylated serine/threonine motifs of native 14-3-3 binding partners, allowing this compound to act as a phosphoSer/Thr-mimetic agent. nih.gov

Further investigations have also underscored the importance of the phenyldiazene moiety. Analogues lacking this group showed a significant loss of potency, indicating its essential role in binding to the 14-3-3 protein. researchgate.net The phenyl ring itself has been a target for modification, with studies showing that changes to this part of the structure can affect the interaction with 14-3-3 proteins. nih.gov

The pyridoxal-phosphate component alone, designated as F3, was also evaluated and showed reduced activity compared to the parent compound, this compound. This suggests that while the phosphate group is crucial for recognition at the binding site, the entire structure of this compound is necessary for its full inhibitory potential. nih.gov

Table 1: Impact of Peripheral Group Modifications on this compound Activity
CompoundModificationEffect on Activity
This compound (F1)Parent CompoundActive Inhibitor
F2Dephosphorylated this compoundDrastically reduced activity
F3Pyridoxal-phosphate aloneReduced activity
Analogues lacking phenyldiazene moietyRemoval of the phenyldiazene groupAlmost complete loss of potency

Correlation of Structural Variations with Molecular Target Engagement and Mechanistic Outcomes

The structural features of this compound are directly correlated with its engagement of 14-3-3 proteins and its unique mechanism of action. This compound acts as a pan-inhibitor, showing activity against all seven isoforms of the 14-3-3 protein family. researchgate.nettandfonline.com It effectively disrupts the interaction between 14-3-3 and its client proteins, such as Raf-1 and PRAS40. nih.gov

A key finding in the structure-mechanism relationship of this compound is its ability to form a covalent bond with the 14-3-3 protein under specific conditions. nih.govunisi.it Crystallographic studies of the 14-3-3ζ isoform in complex with this compound revealed an unexpected covalent modification. Exposure to X-rays was found to reduce the double bond linking the pyridoxal-phosphate and benzoate moieties. This reduction leads to the formation of a covalent linkage between the pyridoxal-phosphate portion of the molecule and the lysine (B10760008) 120 (Lys120) residue located within the binding groove of the 14-3-3 protein. nih.govunisi.it This covalent modification results in the persistent inactivation of the 14-3-3 protein. nih.gov This suggests a potential application for this compound-like molecules as radiation-triggered therapeutic agents. nih.govunisi.it

Further studies have proposed that the initial interaction is driven by the phosphate group mimicking a phosphoserine residue, allowing the molecule to dock in the amphipathic binding groove of the 14-3-3 protein. nih.gov The importance of this initial non-covalent binding is supported by mutagenesis studies, which have shown that mutations of key residues in the binding pocket, such as Arginine 56 (R56) and Arginine 60 (R60), impact the binding of this compound. nih.gov

Subsequent research has also suggested that imine formation between the aldehyde of the pyridoxal-phosphate moiety and the lysine residue could be a contributing mechanism to the covalent attachment, even without X-ray induction, although the radiation-triggered mechanism remains a distinct and significant finding. nih.govpnas.org

Pharmacophore Modeling and Ligand-Based Design for this compound Analogues

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov For 14-3-3 inhibitors, a pharmacophore model would typically include features that mimic the key interactions of a phosphorylated peptide in the 14-3-3 binding groove.

Based on the structure of this compound and its known SAR, a hypothetical pharmacophore model for its analogues would likely include:

A negatively charged feature: Representing the essential phosphate group that mimics the phosphoserine/threonine of native ligands.

Aromatic/hydrophobic features: Corresponding to the phenyl ring, which contributes to binding affinity.

Hydrogen bond donors and acceptors: To interact with key residues in the 14-3-3 binding pocket.

While specific pharmacophore models based solely on this compound have not been detailed in the available literature, broader studies on 14-3-3 inhibitors have utilized similar principles. mdpi.com These models are then used in virtual screening of large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements and could potentially act as new 14-3-3 inhibitors. nih.gov

Ligand-based drug design utilizes the knowledge of known active molecules, such as this compound, to design new compounds with improved properties. The covalent binding mechanism of this compound offers a unique starting point for the design of targeted covalent inhibitors. By retaining the key structural motifs of this compound, namely the pyridoxal-phosphate and the reactive aldehyde, and modifying other parts of the molecule, it is theoretically possible to design new analogues with enhanced potency and selectivity for specific 14-3-3 isoforms. researchgate.netnih.gov

Table 2: Key Pharmacophoric Features for this compound Analogues
Pharmacophoric FeatureCorresponding Structural Moiety in this compoundRationale
Negative Ionizable GroupPhosphate groupMimics phosphoserine/threonine; crucial for initial binding.
Aromatic RingBenzoate moietyContributes to hydrophobic interactions in the binding pocket.
Hydrogen Bond Acceptors/DonorsPhosphate, carbonyl, and hydroxyl groupsForms key interactions with amino acid residues of 14-3-3.
Reactive ElectrophileAldehyde on the pyridoxal ringPotential for covalent bond formation with lysine residues.

Insights into Stereochemical Influence on this compound's Biological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many therapeutic compounds. nih.gov Chiral molecules can exist as enantiomers or diastereomers, and often only one stereoisomer is responsible for the desired pharmacological effect, while the other(s) may be inactive or even contribute to off-target effects. nih.gov

The core of this compound is derived from pyridoxal phosphate, a chiral molecule that is biologically active. nih.gov The stereochemical configuration of such molecules can significantly influence their interaction with protein binding sites, which are themselves chiral environments. nih.gov

However, based on a comprehensive review of the available scientific literature, there are no specific studies that have investigated the stereochemical influence on this compound's biological profile. Research on the synthesis of different stereoisomers of this compound and the comparative evaluation of their biological activity against 14-3-3 proteins has not been reported. Therefore, while it is highly probable that stereochemistry would play a significant role in the binding affinity and inhibitory potency of this compound, there is currently no direct experimental data to confirm this hypothesis. Future research in this area would be crucial for a complete understanding of the SAR of this compound and for the rational design of more potent and selective analogues.

Future Directions and Emerging Research Avenues for Fobisin101

Integration of Multi-Omics Data for Comprehensive Understanding of FOBISIN101

The intricate nature of protein interaction networks necessitates a comprehensive approach to fully understand the impact of modulators like this compound. Integrating multi-omics data, including proteomics, phosphoproteomics, and transcriptomics, holds significant potential for elucidating the global effects of this compound on cellular pathways. While specific multi-omics studies on this compound are not extensively detailed in the available literature, the broader application of these technologies to study PPIs and drug targets like 14-3-3 proteins is a recognized strategy researchgate.net. Applying multi-omics approaches in experiments utilizing this compound could help identify novel 14-3-3 client proteins affected by its inhibitory action, map the downstream signaling cascades influenced by disrupting specific 14-3-3 interactions, and reveal potential compensatory mechanisms activated upon 14-3-3 inhibition. This holistic perspective can provide a more complete picture of how this compound perturbs cellular homeostasis and contributes to observed phenotypes in research models.

Exploration of Novel Biotechnological Applications for this compound

This compound's ability to inhibit 14-3-3 PPIs positions it as a potential candidate for exploration in various biotechnological applications. Given the involvement of 14-3-3 proteins in numerous cellular processes relevant to diseases such as cancer, neurodegeneration, and infectious diseases, this compound could be explored as a research tool to dissect the precise roles of specific 14-3-3 interactions in these contexts nih.gov. One particularly interesting avenue is the reported potential of this compound to serve as a radiation-activated agent, where X-ray irradiation induces a covalent link with a lysine (B10760008) residue in 14-3-3 nih.gov. Further research into this property could lead to the development of spatially or temporally controlled research tools to manipulate 14-3-3 function. Additionally, as 14-3-3 proteins interact with virulence factors of pathogens, this compound or its derivatives could be investigated for their potential in studying host-pathogen interactions and exploring novel anti-infective strategies in research settings researchgate.net.

Development of Advanced Delivery Systems for this compound in Research Models

A significant challenge in utilizing small molecule modulators of PPIs, including 14-3-3 inhibitors, in complex biological systems and animal models has been achieving sufficient potency and on-target effects nih.gov. This highlights a critical future direction for this compound research: the development and application of advanced delivery systems. Novel delivery strategies, such as nanoparticle-based formulations, liposomal encapsulation, or targeted delivery moieties, could enhance the solubility, stability, and cellular uptake of this compound in research models. Improved delivery could lead to better tissue distribution and increased local concentrations at the site of interest, allowing for more effective modulation of 14-3-3 interactions and more reliable results in in vivo studies. Research in this area is crucial to fully leverage the potential of this compound as a research tool in complex biological systems.

Addressing Unresolved Questions and Research Gaps in this compound Science

Despite the utility of this compound as a 14-3-3 inhibitor, several unresolved questions and research gaps remain regarding 14-3-3 proteins and their modulation that can be addressed using this compound. For instance, the precise mechanisms regulating the acetylation and deacetylation of lysine residues within the 14-3-3 phospho-binding pocket, where this compound binds, are not fully understood nih.gov. Utilizing this compound in conjunction with techniques to study post-translational modifications could provide insights into these regulatory processes. Furthermore, understanding how inhibiting 14-3-3 interactions with this compound affects different subcellular pools of 14-3-3 and whether the effects are global or specific to certain interactions represents another research gap nih.gov. Future studies employing advanced imaging and cell fractionation techniques in the presence of this compound could help address these spatial aspects of 14-3-3 modulation.

Potential Synergistic Effects of this compound with Other Research Compounds in Model Systems

Exploring the potential synergistic effects of this compound with other research compounds in model systems is a promising avenue for future investigation. Given that 14-3-3 proteins are involved in numerous signaling pathways and interact with a wide array of proteins, simultaneously modulating other nodes in these pathways could yield synergistic outcomes. While research on synergistic effects has been noted for other 14-3-3 modulators acs.org, specific studies involving this compound and other research compounds are warranted. For example, investigating the combined effects of this compound with inhibitors targeting specific kinases or other PPIs regulated by 14-3-3 could reveal enhanced biological responses in cellular or animal models. Such studies could provide valuable insights into the complex interplay between different signaling components and potentially identify novel combinations for therapeutic exploration in the future.

Q & A

How can I formulate a rigorous research question for studying FOBISIN101 in protein interaction assays?

Level: Basic
Methodological Answer:
Begin by identifying gaps in existing literature using systematic reviews or meta-analyses (e.g., "SARS-CoV-2 and COVID-19: The most important research questions" ). Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine your question. For example:

  • Population: Specific protein targets (e.g., 14-3-3 proteins).
  • Intervention: this compound concentration ranges (e.g., 0–1000 µM).
  • Comparison: Control compounds or solvent-only conditions.
  • Outcome: IC50 values or binding affinity shifts.
    Ensure feasibility by aligning with available resources (e.g., TR-FRET assay protocols ). Validate novelty through literature databases to avoid redundancy .

What experimental design considerations are critical for optimizing TR-FRET assays with this compound?

Level: Advanced
Methodological Answer:

  • Dose-Response Curves: Use at least six concentrations of this compound (e.g., 0.1–1000 µM) to capture sigmoidal curves, as shown in IC50 determinations for 14-3-3 proteins .
  • Controls: Include solvent-only (DMSO) controls and reference inhibitors (e.g., difopein) to validate assay specificity.
  • Replicates: Perform triplicate measurements to account for technical variability.
  • Signal Normalization: Express results as "% control" relative to maximal inhibition (100%) and baseline (0%) .
  • Data Validation: Use orthogonal methods (e.g., SPR or ITC) to confirm binding kinetics .

How should researchers address contradictory data in this compound studies, such as varying IC50 values across protein isoforms?

Level: Advanced
Methodological Answer:

  • Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of differences between isoforms .
  • Structural Modeling: Compare protein binding pockets (e.g., via molecular docking) to identify residue-specific interactions that explain potency variations .
  • Contextual Factors: Control for assay conditions (pH, temperature) and protein purity, which may influence IC50 reproducibility .
  • Triangulation: Integrate findings with transcriptomic or proteomic datasets to identify biological contexts where isoform-specific inhibition is relevant .

What are best practices for reporting this compound experimental methods to ensure reproducibility?

Level: Basic
Methodological Answer:

  • Compound Characterization: Provide NMR, HPLC, and mass spectrometry data for this compound purity (>95%) .
  • Assay Details: Specify buffer composition (e.g., Tris-HCl pH 7.4), detection wavelengths (e.g., 620 nm/665 nm for TR-FRET), and instrument settings .
  • Data Transparency: Report raw data (e.g., fluorescence counts) and normalized values in supplementary files. Use repositories like Zenodo for public access .
  • Ethical Compliance: Declare biosafety protocols for handling recombinant proteins .

How can researchers integrate multi-omics data to explore this compound’s broader biological impact?

Level: Advanced
Methodological Answer:

  • Transcriptomics: Perform RNA-seq on treated cell lines to identify pathways modulated by this compound (e.g., apoptosis or autophagy). Use tools like DESeq2 for differential expression analysis .
  • Proteomics: Combine SILAC or TMT labeling with LC-MS/MS to quantify protein abundance changes .
  • Network Analysis: Build interaction networks (e.g., via STRING or Cytoscape) to map this compound targets onto functional modules .
  • Validation: Prioritize hits using CRISPR/Cas9 knockouts or pharmacological inhibitors .

What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Level: Basic
Methodological Answer:

  • Curve Fitting: Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism or R) to calculate IC50 values. Report R² values and confidence intervals .
  • Outlier Detection: Apply Grubbs’ test or robust regression to exclude technical outliers.
  • Power Analysis: Determine sample size (n ≥ 3) to achieve 80% power with α = 0.05 .
  • Data Presentation: Use box plots for variability and scatter plots for dose-response trends .

How can researchers minimize bias when interpreting this compound’s cellular effects?

Level: Advanced
Methodological Answer:

  • Blinding: Assign sample labels randomly and keep analysts blinded to treatment groups during data collection .
  • Negative Controls: Include untransfected cells or scramble siRNA to rule off-target effects.
  • Confounder Adjustment: Use multivariate regression to control for variables like cell confluency or passage number .
  • Peer Review: Pre-register hypotheses and analysis plans on platforms like OSF to reduce HARKing (Hypothesizing After Results are Known) .

What criteria should guide the selection of protein isoforms for this compound interaction studies?

Level: Advanced
Methodological Answer:

  • Functional Relevance: Prioritize isoforms with established roles in disease (e.g., 14-3-3σ in cancer ).
  • Structural Diversity: Compare isoforms with divergent binding domains (e.g., via alignments in Clustal Omega).
  • Expression Patterns: Use GTEx or Human Protein Atlas to select isoforms expressed in target tissues .
  • Pharmacological Profile: Screen isoforms against known inhibitors to identify unique vulnerabilities .

How should researchers validate computational predictions of this compound binding modes?

Level: Advanced
Methodological Answer:

  • Docking Validation: Compare AutoDock Vina or Glide predictions with crystal structures (if available) .
  • Mutagenesis: Introduce point mutations (e.g., K128E in 14-3-3η) to disrupt predicted binding pockets.
  • Thermal Shift Assays: Measure ΔTm values to confirm stabilization upon this compound binding .
  • NMR Titrations: Monitor chemical shift perturbations in 2D HSQC spectra .

What are the ethical considerations when designing in vivo studies with this compound?

Level: Basic
Methodological Answer:

  • Animal Welfare: Follow ARRIVE guidelines for humane endpoints, sample sizes, and anesthesia protocols .
  • Genotyping: Confirm genetic background of transgenic models to avoid misclassification.
  • Data Sharing: Deposit raw imaging and behavioral data in public repositories (e.g., Figshare) .
  • Conflict Disclosure: Declare funding sources (e.g., industry partnerships) that may influence interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FOBISIN101
Reactant of Route 2
FOBISIN101

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.